Enhanced Physicochemical Properties: Molecular Weight and Hydrogen Bond Donor Count vs. Non-Salt Analogs
The dihydrobromide salt form confers a significant increase in molecular weight and hydrogen bond donor (HBD) count compared to the uncharged parent molecule and other halogenated analog free bases. This salt form directly influences solid-state properties and solubility [1]. The target compound has a molecular weight of 406.90 g/mol and 4 HBDs, which is substantially higher than the free base of the 2-chloro analog or the parent 4-pyridylalanine [2]. This difference is critical for researchers selecting a building block with specific physicochemical characteristics for high-throughput screening or solid-form development.
| Evidence Dimension | Molecular Weight and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 406.90 g/mol; 4 Hydrogen Bond Donors |
| Comparator Or Baseline | (2S)-2-Amino-3-(2-chloropyridin-4-yl)propanoic acid (free base): 200.62 g/mol; L-4-Pyridylalanine (free base): 166.18 g/mol; HBD count for both is lower. |
| Quantified Difference | +206.28 g/mol vs. chloropyridylalanine; +240.72 g/mol vs. 4-pyridylalanine; Higher HBD count. |
| Conditions | Computed properties from PubChem and vendor datasheets. |
Why This Matters
The higher molecular weight and HBD count of the dihydrobromide salt impact its solid-state handling, solubility in aqueous buffers, and its suitability for specific high-throughput screening formats where salt forms are preferred.
- [1] PubChem. (2025). Compound Summary: 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid dihydrobromide, CID 137935757. View Source
- [2] PubChem. (n.d.). L-4-Pyridylalanine, CID 92297; BenchChem. 2-Amino-3-(2-chloropyridin-4-yl)propanoic acid. View Source
